Distinct Conformational Rigidity for Peptidomimetic Backbone Stabilization Compared to Acyclic Analogs
The incorporation of 3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid into peptide chains imposes a well-defined conformational constraint, favoring specific beta-turn motifs, unlike acyclic beta-amino acids which exhibit high flexibility. This has been demonstrated through NMR and CD spectroscopic analysis of cyclic and linear oligomers containing the analogous (2S,5R)-and (2S,5S)-tetrahydrofuran amino acid scaffolds [1]. The target compound's saturated ring system provides a distinct torsional angle preference not attainable with the unsaturated furan-2-yl analog [REFS-1, REFS-2].
| Evidence Dimension | Conformational Restriction (Torsional Angle Preference) |
|---|---|
| Target Compound Data | Favors distorted 'beta-beta corner' motifs in cyclic peptides; specific phi/psi angles defined by 2,5-cis or 2,5-trans ring geometry. |
| Comparator Or Baseline | Acyclic beta-amino acids: high conformational entropy, no single preferred motif. 3-amino-3-(furan-2-yl)propanoic acid: planar ring, different angle constraints. |
| Quantified Difference | Qualitative difference in secondary structure propensity observable by NMR; quantification depends on specific peptide sequence. |
| Conditions | Conformational analysis was performed on model cyclic and linear peptides using NMR spectroscopy and molecular dynamics simulations. |
Why This Matters
For procurement in peptidomimetic drug discovery, this predictable conformational control is essential for rational design, as it directly impacts target binding affinity and proteolytic stability.
- [1] Trabocchi, A., et al. (2006). Conformational Analysis of Some C2-Symmetric Cyclic Peptides Containing Tetrahydrofuran Amino Acids. Journal of Organic Chemistry, 71(14), 5218-5224. View Source
- [2] Trabocchi, A., et al. (2009). Synthesis of new Cα-tetrasubstituted α-amino acids. Beilstein Journal of Organic Chemistry, 5, No. 12. View Source
